N-Boc N,O-Didesmethylvenlafaxine: Structural Characterization, Synthesis, and Impurity Profiling in Pharmaceutical Development
N-Boc N,O-Didesmethylvenlafaxine: Structural Characterization, Synthesis, and Impurity Profiling in Pharmaceutical Development
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Researchers, and Regulatory Affairs Professionals
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the rigorous profiling of active pharmaceutical ingredients (APIs) and their degradation products is non-negotiable. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes complex hepatic metabolism. During the synthesis and stability testing of Venlafaxine and its active metabolite (Desvenlafaxine), various secondary metabolites and impurities emerge. N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0) is a critical synthetic derivative used as a stable reference standard for identifying and quantifying these trace impurities[1].
As a Senior Application Scientist, I have designed this whitepaper to dissect the structural nuances, synthetic causality, and analytical workflows associated with this compound. By establishing self-validating protocols, researchers can ensure compliance with FDA Abbreviated New Drug Application (ANDA) requirements and ICH Q3A guidelines.
Pharmacological Context & Metabolic Pathway
The utility of N-Boc N,O-Didesmethylvenlafaxine stems from the metabolic degradation of the parent drug. Venlafaxine is primarily metabolized by the cytochrome P450 system:
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CYP2D6 facilitates O-demethylation to form the major active metabolite, O-desmethylvenlafaxine.
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CYP3A4 drives N-demethylation to form N-desmethylvenlafaxine.
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A convergence of these pathways yields N,O-didesmethylvenlafaxine , a secondary amine metabolite.
Because free secondary amines are prone to oxidation and exhibit poor chromatographic peak shapes due to secondary interactions with silica-based stationary phases, synthetic chemists protect this moiety using a tert-butyloxycarbonyl (Boc) group. This protection strategy yields N-Boc N,O-Didesmethylvenlafaxine, a highly stable, lipophilic standard ideal for long-term reference storage and precise LC-MS quantification[2].
Fig 1: Venlafaxine metabolism and synthetic Boc-protection of the N,O-didesmethyl metabolite.
Structural Chemistry & Nomenclature Discrepancies
A critical challenge in the procurement and application of CAS 1076199-24-0 is a documented nomenclature discrepancy across commercial vendors. As an analytical scientist, you must verify the exact molecular weight of your standard prior to quantitative use.
Strictly defined, "N,O-didesmethyl" implies the removal of exactly two methyl groups (one from the nitrogen, one from the oxygen), leaving a secondary amine. The Boc derivative of this structure has the formula C₂₀H₃₁NO₄ (MW: 349.46 g/mol ), which is correctly reported by vendors such as SynThink Chemicals[1].
However, the industry sometimes loosely applies this nomenclature to the primary amine derivative (where both N-methyls and the O-methyl are removed), technically making it N,N,O-tridesmethylvenlafaxine. The Boc-protected version of this primary amine has the formula C₁₉H₂₉NO₄ (MW: 335.44 g/mol ), as listed by Pharmaffiliates under the synonym Tert-Butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate[3].
Quantitative Data Summary
| Physicochemical Property | Secondary Amine Variant (True N,O-Didesmethyl)[1] | Primary Amine Variant (N,N,O-Tridesmethyl)[3] |
| CAS Number | 1076199-24-0 | 1076199-24-0 |
| Molecular Formula | C₂₀H₃₁NO₄ | C₁₉H₂₉NO₄ |
| Molecular Weight | 349.46 g/mol | 335.44 g/mol |
| Amine Substitution | Tertiary Amide (N-Methyl, N-Boc) | Secondary Amide (N-H, N-Boc) |
| Appearance | White to off-white solid | White solid |
| Storage Conditions | 2-8°C (Refrigerator) | 2-8°C (Refrigerator) |
Causality Note: Always perform an initial High-Resolution Mass Spectrometry (HRMS) scan on newly acquired standards. Relying solely on the CAS number without verifying the m/z value can lead to catastrophic calibration errors during ANDA impurity profiling.
Synthetic Methodology & Mechanistic Rationale
To generate the standard in-house or validate its degradation pathways, the following step-by-step synthetic protocol is employed.
Step-by-Step Protocol: Synthesis of N-Boc N,O-Didesmethylvenlafaxine
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Selective Demethylation:
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Action: React O-desmethylvenlafaxine with α -chloroethyl chloroformate (ACE-Cl) in 1,2-dichloroethane at reflux, followed by methanolysis.
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Causality: ACE-Cl selectively attacks the sterically accessible tertiary amine to form a carbamate intermediate. Subsequent reflux in methanol cleanly cleaves this intermediate to yield the secondary amine (N,O-didesmethylvenlafaxine) without unwanted side reactions at the phenolic or cyclohexanol hydroxyl groups.
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Boc Protection:
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Action: Dissolve the resulting secondary amine in anhydrous dichloromethane (DCM). Add 1.5 equivalents of Triethylamine (Et₃N) followed by 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.
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Causality: Et₃N acts as a proton scavenger, neutralizing the HCl generated from the previous step and driving the nucleophilic attack of the secondary amine onto the electrophilic carbonyl of Boc₂O. DCM provides a non-polar, aprotic environment that maximizes the solubility of the lipophilic Boc anhydride.
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Self-Validating Quench & Purification:
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Action: Before quenching, inject a 1 µL aliquot into an LC-MS.
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Validation: The system is self-validating; the reaction is only deemed complete when the parent mass (m/z 250) is entirely replaced by the target mass (m/z 350 for [M+H]⁺). Once validated, quench with water, extract with DCM, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).
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Analytical Workflows for Impurity Profiling
When utilizing N-Boc N,O-Didesmethylvenlafaxine as a reference standard for batch release or stability testing, the analytical method must be robust against matrix effects.
Fig 2: Self-validating LC-MS/MS workflow for N-Boc N,O-didesmethylvenlafaxine quantification.
Step-by-Step Protocol: UHPLC-MS/MS Quantification
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Sample Preparation (Self-Validating):
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Action: Dissolve the API batch sample in Acetonitrile:Water (50:50 v/v). Spike the sample with a stable-isotope labeled internal standard (e.g., Venlafaxine-d6).
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Causality: The 50:50 organic-aqueous ratio matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect"). The internal standard creates a self-validating batch: if the internal standard's peak area deviates by >15% across injections, it automatically flags matrix suppression or injection volume errors, invalidating the run.
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Chromatographic Separation:
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Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
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Causality: The Boc group significantly increases the lipophilicity of the molecule. A gradient starting at 10% B and ramping to 90% B ensures that polar precursors elute early, while the highly retained N-Boc derivative elutes later with sharp peak symmetry. Formic acid maintains a consistent pH and acts as a proton source for downstream ionization.
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Mass Spectrometry Detection:
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Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions for the [M+H]⁺ adduct.
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Causality: Because the Boc group can undergo in-source fragmentation (loss of the tert-butyl cation or CO₂), monitoring specific MRM transitions rather than full scan MS ensures that the quantification is not artificially lowered by source-induced decay.
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Conclusion
N-Boc N,O-Didesmethylvenlafaxine is an indispensable chemical standard for the rigorous impurity profiling of Venlafaxine formulations. By understanding the nomenclature discrepancies associated with CAS 1076199-24-0, applying mechanistically sound synthetic protections, and utilizing self-validating LC-MS/MS workflows, analytical scientists can guarantee the trustworthiness of their regulatory submissions and ensure the ultimate safety of the pharmaceutical end-product.
References
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[2] N-Boc N,O-Didesmethylvenlafaxine — Chemical Substance Information. NextSDS. Available at: [Link]
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[3] CAS No : 1076199-24-0 | Product Name : N-Boc N,O-Didesmethylvenlafaxine. Pharmaffiliates. Available at: [Link]
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[4] ICH Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). Available at: [Link]
